4-Fluoro-2-nitroanisole

Catalog No.
S776294
CAS No.
445-83-0
M.F
C7H6FNO3
M. Wt
171.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-nitroanisole

CAS Number

445-83-0

Product Name

4-Fluoro-2-nitroanisole

IUPAC Name

4-fluoro-1-methoxy-2-nitrobenzene

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

InChI

InChI=1S/C7H6FNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3

InChI Key

FWLPYISRFBKEKV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)F)[N+](=O)[O-]

Molecular Structure Analysis

The key feature of 4-Fluoro-2-nitroanisole's structure is the combination of functional groups:

  • Fluorine atom (F): attached at the 4th position of the benzene ring, it introduces a slight electron-withdrawing effect [].
  • Nitro group (NO2): positioned at the 2nd position, it's a strong electron-withdrawing group influencing the molecule's reactivity [].
  • Methoxy group (OCH3): located at the 1st position, it donates electrons, partially counteracting the nitro group's effect [].

This combination creates a polar molecule with interesting properties for potential applications (refer to Chemical Reactions Analysis).


Chemical Reactions Analysis

  • Nucleophilic Aromatic Substitution (S_NAr): The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution. The fluorine atom, being a weak electron withdrawer, might slightly affect the reaction rate and regioselectivity compared to unsubstituted nitroanisole [].

For example, reacting 4-Fluoro-2-nitroanisole with ammonia (NH3) could lead to the formation of 4-fluoro-2-nitroaniline (C6H4FNO2NH2) [].

  • Reduction: The nitro group can be reduced to an amine group under appropriate conditions. The presence of the fluorine atom might influence the reaction conditions needed for reduction compared to unsubstituted nitroanisole [].

Physical And Chemical Properties Analysis

  • Solid state at room temperature: due to its high molecular weight.
  • Relatively high boiling point: due to the presence of the polar nitro and methoxy groups.
  • Moderate solubility in organic solvents: like dichloromethane or acetone, due to the combined hydrophobic and hydrophilic regions in the molecule.
  • Relatively stable: due to the strong C-C bonds in the aromatic ring.

Synthesis:

Crystallography:

The crystal structure of 4-Fluoro-2-nitroanisole has been determined using X-ray diffraction techniques. This information is valuable for understanding the packing arrangement and intermolecular interactions within the solid state, which can be crucial for applications in material science [].

Potential Applications:

While there is limited published research specifically focused on 4-Fluoro-2-nitroanisole, its chemical structure suggests potential applications in various scientific fields:

  • Medicinal Chemistry: The nitro and fluoro functional groups are commonly found in various bioactive molecules. 4-Fluoro-2-nitroanisole could serve as a starting material for the synthesis of novel drug candidates, although further research is needed to explore this possibility [].
  • Material Science: Nitroaromatic compounds are often used in the development of functional materials due to their interesting electrical and optical properties. 4-Fluoro-2-nitroanisole could potentially be incorporated into the design of new materials, but further investigation is required [].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Fluoro-2-nitroanisole

Dates

Modify: 2023-08-15

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